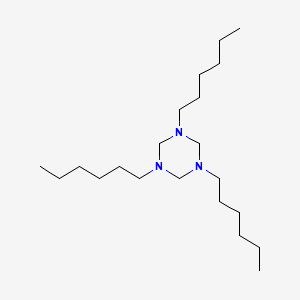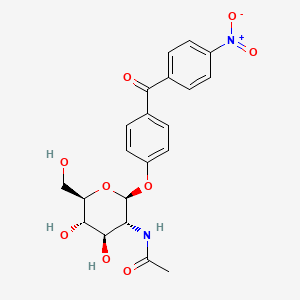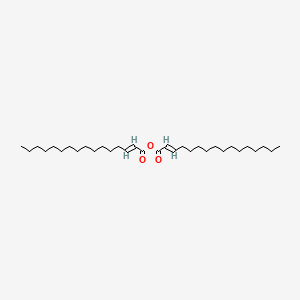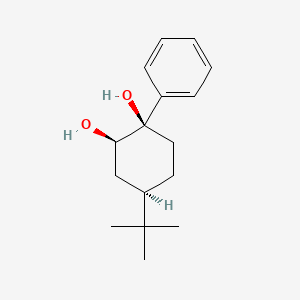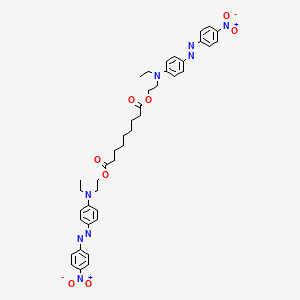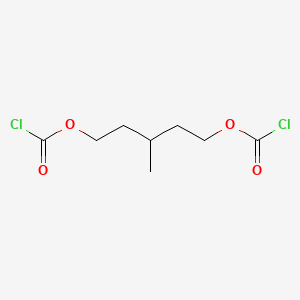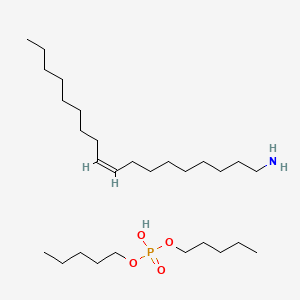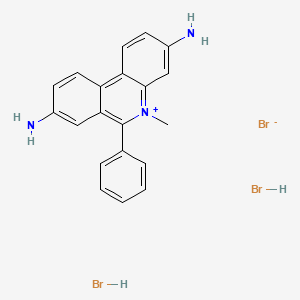
7-Ribofuranosyl-7H-purine-2,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ribofuranosyl-7H-purine-2,8-diamine is a purine nucleoside derivative. It is structurally characterized by a purine base linked to a ribose sugar. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 7-Ribofuranosyl-7H-purine-2,8-diamine typically involves glycosylation reactions. One common method is the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with protected ribofuranose under specific conditions . Industrial production methods may involve similar glycosylation processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
7-Ribofuranosyl-7H-purine-2,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Ribofuranosyl-7H-purine-2,8-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate for various enzymes, making it useful in enzymatic studies.
Medicine: This compound has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of nucleoside analogs for various applications.
Mechanism of Action
The mechanism of action of 7-Ribofuranosyl-7H-purine-2,8-diamine involves its interaction with specific molecular targets. It can act as a purine nucleoside antagonist, inhibiting the activity of enzymes involved in nucleic acid metabolism. This inhibition can lead to the disruption of DNA and RNA synthesis, which is particularly useful in antiviral and anticancer therapies .
Comparison with Similar Compounds
7-Ribofuranosyl-7H-purine-2,8-diamine can be compared with other purine nucleoside derivatives such as:
Allopurinol: Used for the treatment of gout and has antiparasitic activity.
8-Aza-7-deazapurine-2,6-diamine: Known for its antiviral activity against HBV.
2’-Deoxy-2’-β-fluoro-8-aza-7-deazapurine nucleosides: Display significant antiviral activity.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
1089-92-5 |
|---|---|
Molecular Formula |
C10H14N6O4 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2,8-diaminopurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-9-13-1-3-7(14-9)15-10(12)16(3)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H4,11,12,13,14,15)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
QWYMPTSCUFKJML-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=C(N2C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


